Methyl {1-[(2-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate
Overview
Description
Methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {1-[(2-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the addition of the carbonothioyl group. Common reagents used in these reactions include thionyl chloride, methyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Sodium methoxide; reactions may require polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {1-[(2-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
- Methyl (1-{[(3-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
Uniqueness
Methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is unique due to the specific position of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interactions with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
methyl 2-[1-[(2-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-21-12(19)8-11-13(20)16-6-7-18(11)14(22)17-10-5-3-2-4-9(10)15/h2-5,11H,6-8H2,1H3,(H,16,20)(H,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEOIABWKNCWND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793892 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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